Methyl {[5-(2-methoxy-2-oxoethyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}acetate
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Overview
Description
Methyl {[5-(2-methoxy-2-oxoethyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}acetate is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[5-(2-methoxy-2-oxoethyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}acetate typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors to form the triazolopyrimidine core, followed by the introduction of the thioacetate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl {[5-(2-methoxy-2-oxoethyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
Methyl {[5-(2-methoxy-2-oxoethyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl {[5-(2-methoxy-2-oxoethyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate hydrochloride
- 2-thio-containing pyrimidines
- [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol
Uniqueness
Methyl {[5-(2-methoxy-2-oxoethyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}acetate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Biological Activity
Methyl {[5-(2-methoxy-2-oxoethyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}acetate is a compound belonging to the class of 1,2,4-triazolo[1,5-a]pyrimidines. This class has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure
The compound's structure can be broken down into key components:
- Triazole and Pyrimidine Rings : These heterocycles are known for their role in biological activity.
- Thioether Group : The presence of sulfur can enhance the compound's interaction with biological targets.
- Methoxy and Acetate Groups : These functional groups may influence solubility and bioavailability.
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, several studies have reported that these compounds can inhibit various signaling pathways crucial for cancer cell proliferation:
- ERK Signaling Pathway : Compounds similar to this compound have been shown to suppress ERK signaling. This results in decreased phosphorylation levels of key proteins such as ERK1/2 and c-Raf, leading to apoptosis in cancer cells like MGC-803 .
- Cell Cycle Arrest : The compound has been associated with inducing G2/M phase arrest in cancer cell lines .
Antimicrobial Activity
The triazolo-pyrimidine scaffold has also demonstrated antimicrobial properties. Compounds within this class have shown effectiveness against various pathogens:
- Leishmania Species : New complexes containing 1,2,4-triazolo[1,5-a]pyrimidines have been tested for antiproliferative activity against Leishmania infantum and Leishmania braziliensis, indicating potential as antileishmanial agents .
Table 1: Summary of Biological Activities
Compound | Activity Type | Target | IC50 (μM) | Mechanism |
---|---|---|---|---|
Compound 12 | Anticancer | MGC-803 cells | 3.91 | ERK pathway inhibition |
Compound 4 | Anticancer | CDK2 | 0.154 | Inhibition of kinase activity |
Compound 11a | Antiviral | HIV RNase H | 17.7 | RNase H inhibition |
Copper Complexes | Antimicrobial | Leishmania spp. | Not specified | Unknown |
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications to the core structure significantly influence biological activity:
Properties
Molecular Formula |
C11H12N4O5S |
---|---|
Molecular Weight |
312.30 g/mol |
IUPAC Name |
methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate |
InChI |
InChI=1S/C11H12N4O5S/c1-19-8(17)4-6-3-7(16)15-10(12-6)13-11(14-15)21-5-9(18)20-2/h3H,4-5H2,1-2H3,(H,12,13,14) |
InChI Key |
GVXSEEZAOXKTDL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=O)N2C(=N1)N=C(N2)SCC(=O)OC |
Origin of Product |
United States |
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